2-Methoxy-4,4-dimethylpentan-1-ol

Description

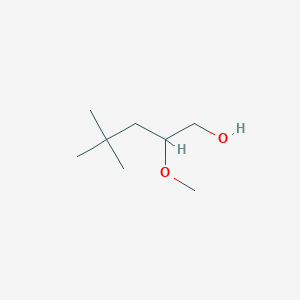

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4,4-dimethylpentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-8(2,3)5-7(6-9)10-4/h7,9H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGQHCMTOOPEDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methoxy-4,4-dimethylpentan-1-ol

Disclaimer: Limited experimental data is publicly available for 2-Methoxy-4,4-dimethylpentan-1-ol. The information presented in this guide is largely based on predicted data and the known chemical properties of its constituent functional groups and structurally similar compounds.

Introduction

This compound is an organic molecule containing both a primary alcohol and an ether functional group. Its structure, characterized by a neopentyl backbone, suggests specific steric and electronic properties that influence its reactivity and physical characteristics. This technical guide aims to provide a comprehensive overview of the available and predicted chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. Due to the scarcity of experimental data for this specific compound, this guide will also draw comparisons with the well-characterized structural analog, neopentyl glycol (2,2-dimethylpropane-1,3-diol), to infer potential properties.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various chemical and biological systems. The following tables summarize the predicted data for the target molecule and the experimental data for its structural analog, neopentyl glycol.

Predicted Physicochemical Properties of this compound

The following data is computationally predicted and has not been experimentally verified.

| Property | Predicted Value | Source |

| Molecular Formula | C8H18O2 | PubChem |

| Molecular Weight | 146.23 g/mol | PubChem |

| XLogP3 | 1.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 146.130679813 g/mol | PubChem |

| Monoisotopic Mass | 146.130679813 g/mol | PubChem |

| Topological Polar Surface Area | 29.5 Ų | PubChem |

| Heavy Atom Count | 10 | PubChem |

| Complexity | 93.9 | PubChem |

Experimental Physicochemical Properties of Neopentyl Glycol (Structural Analog)

Neopentyl glycol (2,2-dimethylpropane-1,3-diol) shares the 2,2-dimethylpropane core with this compound and serves as a useful, albeit imperfect, model for its physical properties.

| Property | Experimental Value | Source |

| Molecular Formula | C5H12O2 | PubChem |

| Molecular Weight | 104.15 g/mol | PubChem[1] |

| Appearance | White crystalline solid | INCHEM[2] |

| Melting Point | 129.13 °C | Wikipedia[3] |

| Boiling Point | 208 °C | Wikipedia[3] |

| Solubility in Water | 83 g/100mL at 20°C | Wikipedia[3] |

| Density | 1.1 g/cm³ | INCHEM[2] |

| Vapor Pressure | 30 Pa at 20°C | INCHEM[2] |

| Flash Point | 107 °C | INCHEM[2] |

| Autoignition Temperature | 388 °C | INCHEM[2] |

Chemical Properties and Expected Reactivity

The chemical behavior of this compound is dictated by its two primary functional groups: the primary alcohol (-CH2OH) and the ether (-O-CH3). The neopentyl group, with its bulky tert-butyl moiety, will exert significant steric hindrance, influencing the accessibility of the reactive centers.

Reactivity of the Primary Alcohol Group

The primary alcohol is a versatile functional group capable of undergoing a range of reactions.

-

Oxidation: Primary alcohols can be oxidized to aldehydes and further to carboxylic acids.[4] The choice of oxidizing agent determines the product. Milder reagents like pyridinium chlorochromate (PCC) would be expected to yield the corresponding aldehyde, 2-methoxy-4,4-dimethylpentanal. Stronger oxidizing agents, such as potassium permanganate or chromic acid, would likely lead to the formation of 2-methoxy-4,4-dimethylpentanoic acid.[5]

-

Esterification: In the presence of an acid catalyst, this compound will react with carboxylic acids to form esters. This reaction is reversible and is driven to completion by the removal of water.

-

Conversion to Alkyl Halides: The hydroxyl group can be substituted by a halogen to form an alkyl halide. This can be achieved using hydrogen halides (e.g., HBr, HCl) or reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).[4] The reaction with hydrogen halides likely proceeds via an SN2 mechanism due to the primary nature of the alcohol.[6]

-

Dehydration: Under forcing acidic conditions and high temperatures, alcohols can undergo dehydration to form alkenes.[7] However, due to the substitution pattern of this compound, a complex mixture of rearranged products might be expected. At lower temperatures and with an excess of the alcohol, bimolecular dehydration to form a symmetrical ether could occur.[7]

Reactivity of the Ether Group

Ethers are generally considered to be chemically inert, which is why they are often used as solvents.[8] However, under specific conditions, the ether linkage can be cleaved.

-

Acidic Cleavage: The C-O bond of the ether can be cleaved by strong acids, particularly hydroiodic acid (HI) and hydrobromic acid (HBr). This reaction typically proceeds via an SN2 mechanism, with the halide ion attacking the less sterically hindered carbon. In the case of this compound, the cleavage would be expected to occur at the methyl-oxygen bond, yielding methanol and 4,4-dimethylpentan-1,2-diol.

Influence of the Neopentyl Group

The bulky tert-butyl group in the neopentyl structure creates significant steric hindrance around the C2 position. This will likely reduce the rate of reactions occurring at the C1 and C2 positions, including nucleophilic substitution and oxidation reactions.

Experimental Protocols

A thorough search of the scientific literature did not yield any specific experimental protocols for the synthesis, purification, or analysis of this compound.

General Synthetic Approach (Hypothetical):

A plausible synthetic route could involve the Williamson ether synthesis. This would entail the reaction of a suitable alkoxide with an alkyl halide. For instance, the sodium salt of 4,4-dimethylpentane-1,2-diol could be reacted with methyl iodide. Alternatively, the methoxy group could be introduced via the reaction of 1-bromo-4,4-dimethylpentan-2-ol with sodium methoxide. These are hypothetical pathways and would require experimental validation.

Signaling Pathways and Biological Activity

There is no information available in the public domain regarding the involvement of this compound in any signaling pathways or its biological activity. Its structural features do not immediately suggest a specific biological target, and any such activity would need to be determined through extensive biological screening.

Conclusion

This compound is a molecule with interesting structural features, combining a primary alcohol and an ether with a sterically demanding neopentyl core. While experimental data is currently lacking, its chemical reactivity can be predicted with a reasonable degree of confidence based on the known behavior of its constituent functional groups. The primary alcohol is expected to be the more reactive site, susceptible to oxidation, esterification, and conversion to an alkyl halide. The ether linkage is anticipated to be relatively inert, requiring harsh acidic conditions for cleavage. The significant steric hindrance imparted by the neopentyl group will likely modulate the reactivity of the molecule. Further experimental investigation is required to fully elucidate the chemical and physical properties of this compound and to explore its potential applications.

Note on Visualization: Due to the complete absence of information regarding signaling pathways, experimental workflows, or defined logical relationships for this compound, no diagrams could be generated using Graphviz as per the request.

References

- 1. Neopentyl glycol | C5H12O2 | CID 31344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ICSC 0305 - NEOPENTYL GLYCOL [inchem.org]

- 3. Neopentyl glycol - Wikipedia [en.wikipedia.org]

- 4. alevelchemistry.co.uk [alevelchemistry.co.uk]

- 5. crab.rutgers.edu [crab.rutgers.edu]

- 6. Alcohol Reactivity [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Data Analysis of 2-Methoxy-4,4-dimethylpentan-1-ol: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the predicted spectroscopic data for the novel compound 2-Methoxy-4,4-dimethylpentan-1-ol. Due to the limited availability of experimental data in public domains, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the compound's structural and spectroscopic characteristics. Detailed experimental protocols for acquiring such data are also provided, alongside visualizations of spectroscopic workflows and potential fragmentation pathways to aid in structural elucidation.

Introduction

This compound is a C8 aliphatic alcohol and ether. As with many novel or specialized chemical entities, publicly accessible, experimentally-derived spectroscopic data is scarce. This guide aims to fill that gap by presenting a comprehensive set of predicted spectroscopic data. These predictions are based on established computational models and provide a valuable starting point for the characterization of this molecule. The subsequent sections detail the predicted NMR, IR, and MS data, outline standard experimental protocols for their acquisition, and provide graphical representations of analytical workflows.

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for this compound. These values were generated using computational prediction tools and should be considered as estimates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is presented below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -CH(OH) | ~3.6 - 3.8 | m | 1H |

| -CH₂OH | ~3.4 - 3.6 | m | 2H |

| -OCH₃ | ~3.3 - 3.4 | s | 3H |

| -CH(OCH₃) | ~3.2 - 3.3 | m | 1H |

| -CH₂- | ~1.4 - 1.6 | m | 2H |

| -C(CH₃)₃ | ~0.9 | s | 9H |

| -OH | Broad | s | 1H |

2.1.2. Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum in CDCl₃ shows the following chemical shifts.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -CH₂OH | ~65 - 70 |

| -CH(OCH₃) | ~80 - 85 |

| -OCH₃ | ~55 - 60 |

| -CH₂- | ~45 - 50 |

| -C(CH₃)₃ | ~30 - 35 |

| -C(CH₃)₃ | ~25 - 30 |

Infrared (IR) Spectroscopy

The predicted IR absorption bands for the key functional groups in this compound are listed below.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3600 - 3200 | Strong, Broad |

| C-H Stretch (Alkyl) | 3000 - 2850 | Strong |

| C-O Stretch (Ether) | 1150 - 1085 | Strong |

| C-O Stretch (Alcohol) | 1050 - 1000 | Strong |

Mass Spectrometry (MS)

The predicted mass spectrometry data includes the molecular ion and potential major fragments. The monoisotopic mass of this compound is 146.1307 g/mol .[1]

| m/z | Ion | Possible Fragment |

| 147 | [M+H]⁺ | Protonated Molecular Ion |

| 146 | [M]⁺ | Molecular Ion |

| 115 | [M-OCH₃]⁺ | Loss of methoxy group |

| 89 | [M-C(CH₃)₃]⁺ | Loss of tert-butyl group |

| 71 | [C₅H₁₁]⁺ | tert-pentyl fragment |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

| 45 | [CH₃OCH₂]⁺ | Methoxy-methyl fragment |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. Instrument-specific parameters may vary.

NMR Spectroscopy

3.1.1. Sample Preparation

-

Weigh approximately 5-25 mg of the liquid sample, this compound, and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[2][3]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[3]

-

Transfer the solution to a clean, dry 5 mm NMR tube.[2]

-

Ensure the sample height in the tube is appropriate for the spectrometer being used (typically 4-5 cm).[2]

3.1.2. Data Acquisition

-

Insert the NMR tube into the spectrometer's probe.

-

"Lock" onto the deuterium signal of the solvent and "shim" the magnetic field to optimize its homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical acquisition times are a few minutes.[3]

-

For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of ¹³C. Acquisition times can range from 20 minutes to several hours.[3][4]

-

Process the acquired Free Induction Decay (FID) data using Fourier transformation to obtain the NMR spectrum.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Neat Liquid)

-

Place one to two drops of the liquid sample onto the center of a clean, dry salt plate (e.g., NaCl or KBr).[5][6]

-

Carefully place a second salt plate on top to create a thin liquid film between the plates.[6][7]

3.2.2. Data Acquisition (FTIR)

-

Obtain a background spectrum of the empty sample compartment.[8]

-

Place the "sandwich" of salt plates with the sample into the spectrometer's sample holder.[6]

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final IR spectrum.[8]

-

After analysis, clean the salt plates with a suitable solvent (e.g., isopropanol or acetone) and store them in a desiccator.[7]

Mass Spectrometry (MS)

3.3.1. Sample Introduction

-

For a volatile liquid like this compound, direct infusion or injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS) is a common method.[9]

-

If using direct infusion, the sample is introduced into the ionization source via a heated probe.[10]

3.3.2. Ionization and Analysis

-

In the ion source, the sample molecules are ionized. Electron Impact (EI) is a common technique where a high-energy electron beam is used to ionize the molecules, often causing fragmentation.[9][10]

-

The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[11]

-

A detector records the abundance of each ion, and this information is used to generate the mass spectrum.[10]

Mandatory Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

Predicted Mass Spectrometry Fragmentation

This diagram shows a plausible fragmentation pathway for this compound under electron impact ionization.

Caption: Predicted MS Fragmentation Pathway.

References

- 1. PubChemLite - this compound (C8H18O2) [pubchemlite.lcsb.uni.lu]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. scribd.com [scribd.com]

- 5. webassign.net [webassign.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

- 8. ursinus.edu [ursinus.edu]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. Virtual Labs [ccnsb06-iiith.vlabs.ac.in]

- 11. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

A Technical Guide to 2-Methoxy-4,4-dimethylpentan-1-ol: Identifiers, Properties, and a Framework for Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical compound 2-Methoxy-4,4-dimethylpentan-1-ol, including its known identifiers and computed properties. Due to the limited availability of experimental data for this specific molecule, this document also presents a generalized workflow for the characterization of novel chemical entities, a process highly relevant to drug discovery and development.

Compound Identifiers

| Identifier | Value |

| Molecular Formula | C8H18O2[1] |

| IUPAC Name | This compound |

| PubChem CID | 59351982[1] |

| SMILES | CC(C)(C)CC(CO)OC[1] |

| InChI | InChI=1S/C8H18O2/c1-8(2,3)5-7(6-9)10-4/h7,9H,5-6H2,1-4H3[1] |

| InChIKey | RCGQHCMTOOPEDX-UHFFFAOYSA-N[1] |

Computed Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These computational predictions are valuable for initial assessments in drug development, such as predicting solubility, permeability, and metabolic stability.

| Property | Predicted Value |

| Molecular Weight | 146.23 g/mol |

| Monoisotopic Mass | 146.13068 Da[1] |

| XLogP | 1.5[1] |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

Experimental Protocols: A General Framework

As specific experimental data for this compound is not publicly documented, a generalized workflow for the characterization of a novel chemical entity is presented below. This workflow is standard in preclinical drug development.

1. Synthesis and Purification:

-

Objective: To obtain a high-purity sample of the target compound.

-

Methodology: The synthesis of this compound could potentially be achieved through the methoxylation of a suitable precursor, such as 4,4-dimethyl-1,2-pentanediol. The reaction would likely involve a Williamson ether synthesis or a related method. Purification would be carried out using techniques such as column chromatography or distillation to achieve >95% purity.

2. Structural Verification:

-

Objective: To confirm the chemical structure of the synthesized compound.

-

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to elucidate the connectivity of atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.

-

3. Physicochemical Characterization:

-

Objective: To determine key physicochemical properties.

-

Methodology:

-

Solubility: Determination of solubility in aqueous and organic solvents.

-

LogP/LogD: Experimental determination of the partition coefficient to assess lipophilicity.

-

pKa: Measurement of the acid dissociation constant if applicable.

-

4. In Vitro Biological Screening:

-

Objective: To assess the biological activity of the compound.

-

Methodology: The compound would be screened against a panel of relevant biological targets (e.g., enzymes, receptors) using established assay formats (e.g., fluorescence, luminescence, radiometric).

Logical Workflow for Novel Compound Characterization

The following diagram illustrates a typical workflow for the characterization and initial assessment of a novel chemical compound in a drug discovery context.

References

"2-Methoxy-4,4-dimethylpentan-1-ol" physical properties (melting point, boiling point)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on the Physical Properties (Melting Point, Boiling Point) of 2-Methoxy-4,4-dimethylpentan-1-ol

This document provides a comprehensive overview of the available information and predictive methodologies for determining the melting and boiling points of the organic compound this compound.

Executive Summary

A thorough search of scientific literature and chemical databases reveals a notable absence of experimentally determined data for the melting and boiling points of this compound. This guide, therefore, focuses on the established computational methodologies that enable the prediction of these crucial physical properties. For researchers and professionals in drug development and chemical synthesis, where such data is vital for process design, formulation, and safety assessments, these predictive techniques offer a robust alternative. This document details the principles behind Quantitative Structure-Property Relationship (QSPR) models and group contribution methods, providing a procedural framework for their application.

Data Presentation: Predicted Physical Properties

As no experimental data is available, the following table is provided as a template for researchers to populate with values obtained through the computational methods described in Section 3. This structured format allows for a clear and comparative presentation of predicted data.

| Physical Property | Predicted Value (°C) | Predicted Value (K) | Method of Prediction |

| Melting Point | |||

| Boiling Point |

Experimental Protocols: Computational Prediction Methodologies

In the absence of empirical data, the following computational protocols are recommended for estimating the melting and boiling points of this compound. These methods leverage the molecular structure of the compound to predict its physicochemical properties.

3.1. Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are statistical tools that correlate the structural or property-describing features of a molecule (known as molecular descriptors) with a specific property of interest.[1][2] For the prediction of boiling and melting points of aliphatic alcohols, QSPR offers a powerful approach.[1]

-

Methodology:

-

Molecular Descriptor Generation: The first step involves the generation of a wide range of molecular descriptors for this compound. These descriptors can be constitutional, topological, geometric, or electronic and are calculated using specialized software (e.g., DRAGON, PaDEL-Descriptor).

-

Model Development: A training set of diverse organic compounds with known experimental melting and boiling points is used to develop a mathematical model.[3] This model is typically generated using multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms.[2][3]

-

Model Validation: The predictive power of the QSPR model is rigorously validated using both internal (e.g., cross-validation) and external validation sets of compounds not used in the model's development.[3]

-

Property Prediction: Once a validated QSPR model is established, the calculated descriptors for this compound are input into the model to predict its melting and boiling points.

-

3.2. Group Contribution Methods (e.g., Joback Method)

Group contribution methods are a well-established and straightforward approach for estimating the thermophysical properties of organic compounds.[4][5] These methods are based on the principle that the overall property of a molecule is the sum of contributions from its constituent functional groups.[6][7] The Joback method is a widely used first-order group contribution technique for this purpose.[4][8]

-

Methodology:

-

Molecular Structure Decomposition: The molecular structure of this compound is dissected into its fundamental functional groups (e.g., -CH3, -CH2-, >C<, -OH, -O-).

-

Summation of Group Contributions: Each functional group has a specific numerical contribution to the melting point and boiling point. These contribution values have been determined by fitting experimental data for a large set of compounds. The contributions for all groups in the molecule are summed.

-

Application of a Correlation: The sum of the group contributions is then used in a simple linear or non-linear equation to calculate the final predicted value for the melting and boiling points.[8]

The Joback method utilizes the following equations for predicting the normal boiling point (Tb) and melting point (Tm):

-

Boiling Point: Tb (K) = 198.2 + Σ (Group Contributions)

-

Melting Point: Tm (K) = 122.5 + Σ (Group Contributions)

-

3.3. Commercially Available Prediction Software

Several commercial and academic software packages have implemented QSPR and group contribution methods to provide user-friendly platforms for physical property prediction.[9][10] Examples include:

These tools typically only require the user to input the chemical structure, and the software will automatically calculate a range of physical properties, often providing an indication of the prediction's reliability.

Visualizations

The following diagrams illustrate the logical workflow of the predictive methodologies described above.

Caption: Predictive Modeling Workflow for Physical Properties.

Caption: Workflow of the Joback Group Contribution Method.

References

- 1. A Quantitative Structure-Property Relationship (QSPR) Study of Aliphatic Alcohols by the Method of Dividing the Molecular Structure into Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative Structure-Property Relationship Study for Prediction of Boiling Point and Enthalpy of Vaporization of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Group-contribution method - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 7. New group contribution method for estimating properties of pure compounds | Semantic Scholar [semanticscholar.org]

- 8. Joback method - Wikipedia [en.wikipedia.org]

- 9. acdlabs.com [acdlabs.com]

- 10. Computation Chemistry Tools | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. molecularknowledge.com [molecularknowledge.com]

Determining the Solubility of Novel Compounds: A Technical Guide for 2-Methoxy-4,4-dimethylpentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Solubility

Solubility is a fundamental property of a chemical substance that dictates its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. In the context of drug development and chemical synthesis, understanding a compound's solubility profile is paramount for process design, formulation, and bioavailability assessment. The solubility of a compound like 2-Methoxy-4,4-dimethylpentan-1-ol, which contains both a polar hydroxyl group and a nonpolar hydrocarbon backbone, is expected to vary significantly across different organic solvents.

General Physicochemical Properties

While specific data is limited, a general assessment of the structure of this compound (CAS No.: 2353786-09-9, Molecular Weight: 146.23 g/mol ) suggests it is a relatively non-volatile alcohol. The presence of the methoxy and hydroxyl groups introduces polarity, while the dimethylpentyl chain provides significant nonpolar character. This amphiphilic nature suggests potential solubility in a range of solvents.

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for determining the solubility of a compound such as this compound in various organic solvents. This method is based on the isothermal equilibrium technique.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

-

Scintillation vials or other suitable sealed containers

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

-

Volumetric flasks and syringes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled environment (e.g., 25 °C) and agitate them using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

-

Filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of the compound of known concentrations.

-

-

Data Calculation:

-

Calculate the solubility of the compound in each solvent using the following formula:

Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)

-

An In-depth Technical Guide on the Potential Research Applications of 2-Methoxy-4,4-dimethylpentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-Methoxy-4,4-dimethylpentan-1-ol is a sparsely documented compound. The following guide is constructed based on the chemical properties of the molecule and data from structurally analogous compounds. The proposed applications and protocols are therefore largely theoretical and intended to serve as a foundation for future research.

Executive Summary

This compound is a primary alcohol with a methoxy group at the C2 position and a neopentyl-like tert-butyl group at the C4 position. This unique structure suggests potential applications as a specialty solvent, a building block in organic synthesis, and a candidate for biological screening. Its amphipathic nature, arising from the polar hydroxyl and ether functionalities and the nonpolar alkyl backbone, could impart useful surfactant-like properties. While no direct biological activities have been reported for this specific molecule, structurally related methoxylated compounds have shown a range of effects, including antimicrobial and anti-inflammatory properties. This whitepaper outlines the known properties of this compound, explores its potential research applications, and provides detailed, generalized experimental protocols for its synthesis and characterization.

Physicochemical and Predicted Properties

Quantitative data for this compound is limited. The following table summarizes key properties derived from chemical databases and predictive models.

| Property | Value | Source |

| Molecular Formula | C8H18O2 | PubChem[1] |

| Molecular Weight | 146.23 g/mol | PubChem |

| Monoisotopic Mass | 146.13068 Da | PubChem[1] |

| Predicted XlogP | 1.5 | PubChem[1] |

| SMILES | CC(C)(C)CC(CO)OC | PubChem[1] |

| InChIKey | RCGQHCMTOOPEDX-UHFFFAOYSA-N | PubChem[1] |

Potential Research Applications

Based on its chemical structure, this compound could be investigated for the following applications:

3.1 Organic Synthesis and Materials Science

-

Chiral Building Block: The C2 position is a chiral center, suggesting that enantiomerically pure forms of the compound could be used as starting materials in asymmetric synthesis.

-

Monomer for Polymerization: The primary alcohol could be functionalized to create monomers for the synthesis of specialty polymers with unique thermal or optical properties.

-

Specialty Solvent: The combination of ether and alcohol functionalities with a bulky alkyl group might result in unique solvency properties, particularly for complex organic molecules.

3.2 Potential Biological and Pharmacological Screening

While no biological activity is currently documented for this compound, related compounds offer avenues for investigation:

-

Antimicrobial and Antifungal Agents: Methoxy-substituted phenols and other small molecules have demonstrated antimicrobial and antifungal activity.[2][3] For example, 2-methoxy-4-vinylphenol has shown antibacterial properties.[2][3]

-

Anti-inflammatory and Analgesic Properties: Some methoxylated compounds exhibit anti-inflammatory or analgesic effects.[4] For instance, certain 2-methoxyphenols have been studied as COX-2 inhibitors.[4]

-

Neurological and CNS Activity: The structural similarity to precursors of central nervous system (CNS) active compounds, such as buprenorphine which contains a methoxy group, suggests that derivatives of this compound could be explored for neurological applications.[5]

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the synthesis and analysis of this compound.

4.1 Hypothetical Synthesis of this compound

This proposed two-step synthesis starts from the commercially available 4,4-dimethyl-1-pentene.

Step 1: Epoxidation of 4,4-dimethyl-1-pentene

-

Dissolve 4,4-dimethyl-1-pentene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise to the stirred solution.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide, 2-(2,2-dimethylpropyl)oxirane.

Step 2: Methanolysis of the Epoxide

-

Dissolve the crude epoxide from Step 1 in anhydrous methanol.

-

Add a catalytic amount of a Lewis acid (e.g., boron trifluoride etherate) or a Brønsted acid (e.g., sulfuric acid) to the solution.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, neutralize the acid with a suitable base (e.g., triethylamine for a Lewis acid or sodium bicarbonate for a Brønsted acid).

-

Remove the methanol under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to yield this compound.

4.2 Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1H and 13C NMR spectra to confirm the structure of the final product.

-

Mass Spectrometry (MS): Use techniques like electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: Identify characteristic functional group vibrations, such as the O-H stretch of the alcohol and C-O stretches of the ether and alcohol.

Visualizations

5.1 Hypothetical Synthetic Pathway

Caption: Hypothetical two-step synthesis of this compound.

5.2 General Workflow for Biological Screening

Caption: A generalized workflow for the biological screening of novel compounds.

Conclusion and Future Directions

This compound represents an unexplored molecule with potential in synthetic chemistry and as a lead compound in drug discovery. Its unique structural features warrant further investigation. Future research should focus on:

-

Efficient and Stereoselective Synthesis: Developing a robust synthetic route to produce enantiomerically pure forms of the compound.

-

Comprehensive Physicochemical Characterization: A full analysis of its properties, including solvency, thermal stability, and spectroscopic data.

-

Broad-Spectrum Biological Screening: Testing the compound and its derivatives against a wide range of biological targets to identify potential therapeutic applications.

This technical guide provides a foundational framework for initiating research into the promising, yet uncharacterized, molecule this compound.

References

- 1. PubChemLite - this compound (C8H18O2) [pubchemlite.lcsb.uni.lu]

- 2. mdpi.com [mdpi.com]

- 3. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buprenorphine - Wikipedia [en.wikipedia.org]

The Enigmatic Profile of 2-Methoxy-4,4-dimethylpentan-1-ol: A Case of Undiscovered Potential

Despite a clear chemical structure and defined physical properties, the scientific history and experimental applications of 2-Methoxy-4,4-dimethylpentan-1-ol remain largely uncharted territory within public scientific databases and literature. An extensive search for its discovery, synthesis, and potential roles in drug development or other research areas has revealed a significant lack of documented information, precluding the creation of an in-depth technical guide at this time.

Currently, information on this compound is confined to basic chemical identifiers and predicted properties available in chemical databases such as PubChem.[1] These resources provide the molecular formula (C8H18O2), molecular weight, and structural information, but critically, they lack references to primary literature, patents, or experimental studies.[1] This absence of data suggests that the compound has not been a significant subject of academic or industrial research, or that any such research has not been published in publicly accessible forums.

Further investigation into patent databases for applications or synthesis methods related to this compound also yielded no specific results. Similarly, searches for its potential involvement as a chemical intermediate or as an analog to other studied compounds did not provide any substantial connections or indirect information about its history or utility.

This lack of information makes it impossible to fulfill the request for a detailed technical guide, including experimental protocols, quantitative data tables, and diagrams of signaling pathways or experimental workflows. The core requirements of data presentation, detailed methodologies, and visualizations are contingent on the existence of foundational research, which, in the case of this compound, appears to be non-existent in the public domain.

For researchers, scientists, and drug development professionals, this compound represents a veritable blank slate. Its structural features may suggest potential as a solvent, a building block in organic synthesis, or a scaffold for the development of new chemical entities. However, without any documented synthesis or characterization, its journey from a chemical structure to a compound with known properties and applications has yet to be undertaken.

Future Outlook:

The current state of knowledge presents an opportunity for novel research. The synthesis and characterization of this compound, followed by screening for biological activity or other useful properties, could be a fruitful area of investigation. Should this compound become the subject of future studies, the scientific community would be able to build the body of knowledge that is currently absent. Until then, it remains an intriguing molecule with a story yet to be written.

References

A Theoretical and Computational Chemistry Deep Dive into 2-Methoxy-4,4-dimethylpentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be applied to the study of 2-Methoxy-4,4-dimethylpentan-1-ol. While specific published research on this molecule is limited, this document outlines a robust framework for its analysis, drawing upon established computational chemistry techniques. These approaches are crucial for understanding its physicochemical properties, conformational landscape, and potential interactions in a biological context, thereby supporting drug discovery and development efforts.

Molecular Properties and Computational Overview

This compound is a chiral acyclic ether alcohol. Its structure, featuring a sterically demanding tert-butyl group, a methoxy group, and a primary alcohol, suggests a complex conformational space that can be effectively explored using computational methods. Theoretical studies can provide invaluable insights into its electronic structure, stability, and spectroscopic characteristics.

A typical computational workflow for a molecule like this compound would involve geometry optimization, conformational analysis, frequency calculations, and the prediction of various molecular properties. The following diagram illustrates this logical progression.

Detailed Computational Protocols

The following sections outline the detailed methodologies for the key computational experiments applicable to this compound.

Conformational Analysis

Objective: To identify the low-energy conformers of this compound in the gas phase and in solution.

Protocol:

-

Initial Structure Generation: The 3D structure of this compound is generated from its SMILES string (COC(C)C(C)(C)CO).

-

Coarse-Grained Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94 or OPLS3e). This step broadly samples the potential energy surface.

-

Quantum Mechanical Optimization: The unique conformers identified in the previous step are then subjected to geometry optimization using Density Functional Theory (DFT). A common and cost-effective level of theory is B3LYP with the 6-31G(d) basis set.

-

Frequency Calculations: For each optimized conformer, vibrational frequency calculations are performed at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as Gibbs free energy.

-

Solvation Effects: To model the behavior in a solvent (e.g., water or chloroform), the optimizations and frequency calculations can be repeated using an implicit solvation model like the Polarizable Continuum Model (PCM).

Spectroscopic Property Prediction

Objective: To predict the NMR, IR, and other spectroscopic properties of the most stable conformers to aid in experimental characterization.

Protocol:

-

NMR Spectroscopy: Using the optimized geometries, NMR chemical shifts (¹H and ¹³C) are calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically at the mPW1PW91/6-311+G(2d,p) level of theory. Chemical shifts are then referenced against a standard (e.g., tetramethylsilane).

-

IR Spectroscopy: Infrared vibrational frequencies and intensities are obtained from the frequency calculations performed during the conformational analysis. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to account for anharmonicity and basis set incompleteness.

Tabulated Quantitative Data

The following tables present hypothetical yet realistic quantitative data that would be expected from the computational studies described above.

Table 1: Relative Energies of the Most Stable Conformers of this compound

| Conformer ID | Relative Energy (kcal/mol) (Gas Phase) | Relative Gibbs Free Energy (kcal/mol) (Gas Phase) | Boltzmann Population (%) (298.15 K) |

| Conf-1 | 0.00 | 0.00 | 75.3 |

| Conf-2 | 0.85 | 0.92 | 15.1 |

| Conf-3 | 1.20 | 1.35 | 8.2 |

| Conf-4 | 2.50 | 2.65 | 1.4 |

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (in ppm) for the Most Stable Conformer (Conf-1)

| Atom Position | Predicted ¹³C Chemical Shift | Predicted ¹H Chemical Shift |

| C1 (CH₂OH) | 68.5 | 3.45 (dd), 3.60 (dd) |

| C2 (CH-OCH₃) | 85.2 | 3.80 (m) |

| C3 (C(CH₃)₃) | 35.1 | - |

| C4, C5, C6 (tert-butyl CH₃) | 28.9 | 0.95 (s) |

| C7 (OCH₃) | 58.3 | 3.30 (s) |

Experimental Validation Workflow

Computational predictions should ideally be validated by experimental data. The following diagram illustrates a typical workflow for the experimental characterization and validation of computational results for this compound.

Conclusion

The theoretical and computational chemistry approaches outlined in this guide provide a powerful framework for the in-depth characterization of this compound. By combining conformational analysis, spectroscopic predictions, and careful comparison with experimental data, researchers can gain a detailed understanding of its molecular properties. This knowledge is fundamental for applications in medicinal chemistry and materials science, where molecular conformation and electronic properties dictate function.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methoxy-4,4-dimethylpentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Methoxy-4,4-dimethylpentan-1-ol from neopentyl glycol derivatives. The described three-step synthetic pathway involves the selective protection of one hydroxyl group of neopentyl glycol, followed by methylation of the remaining hydroxyl group, and subsequent deprotection to yield the target compound.

Synthetic Pathway Overview

The synthesis of this compound from neopentyl glycol is achieved through a three-step process:

-

Selective Monoprotection of Neopentyl Glycol: One of the primary hydroxyl groups of neopentyl glycol is selectively protected using a bulky protecting group, such as a trityl group, to prevent di-substitution in the subsequent methylation step.

-

Williamson Ether Synthesis: The remaining free hydroxyl group of the mono-protected neopentyl glycol is methylated using a suitable methylating agent, such as methyl iodide, in the presence of a strong base.

-

Deprotection: The protecting group is removed under acidic conditions to yield the final product, this compound.

Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reaction | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| 1 | Monoprotection | Neopentyl glycol, 4,4'-Dimethoxytrityl chloride (DMT-Cl), Pyridine | Dichloromethane (DCM) | 12-16 hours | Room Temperature | >80 |

| 2 | Methylation | Mono-DMT-neopentyl glycol, Sodium hydride (NaH), Methyl iodide (CH₃I) | Tetrahydrofuran (THF) | 2-4 hours | 0 to Room Temperature | ~70-80 |

| 3 | Deprotection | Mono-DMT-protected methyl ether, Formic acid | Methanol | 1-2 hours | Room Temperature | ~70-85[1] |

Experimental Protocols

Step 1: Selective Monoprotection of Neopentyl Glycol with 4,4'-Dimethoxytrityl Chloride

This protocol describes the selective protection of one hydroxyl group of neopentyl glycol using 4,4'-dimethoxytrityl chloride (DMT-Cl).

Materials:

-

Neopentyl glycol

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve neopentyl glycol (1.0 eq) in a mixture of anhydrous DCM and anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 4,4'-dimethoxytrityl chloride (1.05 eq) in anhydrous DCM to the cooled solution of neopentyl glycol.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it successively with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the mono-DMT-protected neopentyl glycol.

Step 2: Methylation of Mono-DMT-Protected Neopentyl Glycol (Williamson Ether Synthesis)

This protocol details the methylation of the free hydroxyl group of the mono-protected neopentyl glycol.

Materials:

-

Mono-DMT-protected neopentyl glycol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of mono-DMT-protected neopentyl glycol (1.0 eq) in anhydrous THF to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography if necessary.

Step 3: Deprotection of the DMT Group

This protocol describes the removal of the DMT protecting group to yield the final product.

Materials:

-

Mono-DMT-protected methyl ether of neopentyl glycol

-

Methanol

-

Formic acid (88%)

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the mono-DMT-protected methyl ether (1.0 eq) in methanol.

-

Add formic acid dropwise to the solution. The reaction is typically complete within 1-2 hours at room temperature.[1]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture by the careful addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Visualizations

Synthetic Pathway Diagram

Caption: Synthetic route to this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols: "2-Methoxy-4,4-dimethylpentan-1-ol" as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of "2-Methoxy-4,4-dimethylpentan-1-ol," a sterically hindered primary alcohol, and its potential applications as a building block in organic synthesis. Due to the limited availability of specific literature on this compound, this document infers its reactivity and utility from the well-established chemistry of analogous structures, particularly neopentyl alcohol.

Introduction

"this compound" is a unique bifunctional molecule possessing a neopentyl-like primary alcohol and a methoxy group at the adjacent position. This structural arrangement offers intriguing possibilities for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The sterically demanding tert-butyl group is expected to influence the reactivity of the primary alcohol, while the methoxy group can modulate the polarity and conformational properties of resulting derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of "this compound" is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₈O₂ |

| Molecular Weight | 146.23 g/mol |

| CAS Number | 2353786-09-9 |

| Appearance | Predicted to be a liquid at room temperature |

| Boiling Point | Estimated to be in the range of 180-200 °C |

| Solubility | Expected to be soluble in common organic solvents |

Synthesis of this compound

A plausible and efficient synthetic route to "this compound" involves the regioselective ring-opening of a suitable epoxide with a methoxide source. This approach is advantageous as it allows for the controlled introduction of the methoxy and hydroxyl functionalities.

The proposed synthesis starts from the commercially available 4,4-dimethyl-1-pentene, which is first epoxidized to yield 2-(2,2-dimethylpropyl)oxirane. Subsequent ring-opening with sodium methoxide in methanol would afford the target molecule.

Caption: Proposed synthetic workflow for this compound.

Step 1: Epoxidation of 4,4-Dimethyl-1-pentene

-

Dissolve 4,4-dimethyl-1-pentene (1.0 equiv.) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equiv.) in DCM to the flask over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(2,2-dimethylpropyl)oxirane.

Step 2: Ring-Opening of 2-(2,2-Dimethylpropyl)oxirane

-

Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal (1.2 equiv.) to anhydrous methanol under an inert atmosphere.

-

To this solution, add 2-(2,2-dimethylpropyl)oxirane (1.0 equiv.) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and carefully quench with water.

-

Neutralize the mixture with dilute hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford "this compound".

Applications in Organic Synthesis

"this compound" can serve as a versatile building block for the introduction of a sterically hindered, functionalized fragment into larger molecules. The primary alcohol can undergo a variety of transformations, while the neopentyl core provides resistance to certain reaction conditions and can influence the conformational properties of the final product.

The primary alcohol functionality can be readily transformed into other functional groups. However, due to the steric hindrance of the adjacent tert-butyl group, reactions proceeding through carbocation intermediates may be susceptible to rearrangement.

Caption: Key reactions of the hydroxyl group in this compound.

The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent is crucial to control the extent of oxidation.

Table 1: Oxidation of Neopentyl-type Alcohols

| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |

| Neopentyl Alcohol | PCC, CH₂Cl₂ | 2,2-Dimethylpropanal | ~70-80 | General knowledge |

| Diol with neopentyl alcohol moiety | TEMPO (1.0 equiv.), NaOCl | Hydroxyaldehyde | 88 |

Experimental Protocol: Oxidation to 2-Methoxy-4,4-dimethylpentanal

-

To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 equiv.) in anhydrous DCM, add a solution of "this compound" (1.0 equiv.) in DCM.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel.

-

Wash the silica gel pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be purified by distillation or column chromatography.

The hydroxyl group can be converted to an ether via the Williamson ether synthesis. This reaction proceeds via an S(_N)2 mechanism and is generally not prone to rearrangement.

Table 2: Williamson Ether Synthesis with Neopentyl-type Alkoxides

| Alkoxide | Alkyl Halide | Product | Yield (%) | Reference |

| Sodium Neopentoxide | Ethyl Iodide | Ethyl neopentyl ether | 60-70 | General knowledge |

Experimental Protocol: Synthesis of 1-Ethoxy-2-methoxy-4,4-dimethylpentane

-

In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and add a solution of "this compound" (1.0 equiv.) in THF dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

-

Add ethyl iodide (1.2 equiv.) to the resulting alkoxide solution.

-

Heat the reaction mixture to reflux for 12 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction to room temperature and carefully quench with water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the residue by distillation to yield the desired ether.

Esterification of the sterically hindered primary alcohol can be achieved using activated carboxylic acid derivatives, such as acid chlorides or anhydrides, in the presence of a non-nucleophilic base like pyridine.

Table 3: Esterification of Neopentyl Alcohol

| Alcohol | Acylating Agent | Base | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Neopentyl Alcohol | Acetyl Chloride | Pyridine | Neopentyl acetate | ~80-90 | General knowledge |

Experimental Protocol: Synthesis of 2-Methoxy-4,4-dimethylpentyl acetate

-

Dissolve "this compound" (1.0 equiv.) in anhydrous pyridine in a round-bottom flask at 0 °C.

-

Slowly add acetyl chloride (1.2 equiv.) to the solution.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by TLC.

-

Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Separate the layers and wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by column chromatography or distillation.

Reactions that proceed through a primary carbocation intermediate are likely to undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable tertiary carbocation. This is a critical consideration when planning syntheses involving the conversion of the hydroxyl group to a good leaving group under acidic conditions.

Caption: Potential for rearrangement in S(_N)1 reactions of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the 2-methoxy-4,4-dimethylpentyl moiety into drug candidates can offer several advantages:

-

Steric Shielding: The bulky tert-butyl group can provide steric protection to adjacent functional groups, potentially hindering metabolic degradation and increasing the in vivo half-life of a drug.

-

Modulation of Lipophilicity: The methoxy group can influence the overall lipophilicity of a molecule, which is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME) properties.

-

Conformational Constraint: The neopentyl backbone can introduce conformational rigidity, which may lead to higher binding affinity and selectivity for a biological target.

Conclusion

"this compound" is a promising building block for organic synthesis, offering a unique combination of steric hindrance and functionality. While its reactivity is influenced by the neopentyl core, which can lead to rearrangements in carbocation-mediated reactions, a range of transformations can be achieved under controlled conditions. Its potential to modulate the physicochemical and pharmacokinetic properties of bioactive molecules makes it an attractive scaffold for drug discovery and development. Further exploration of the chemistry of this compound is warranted to fully unlock its synthetic potential.

Application Notes & Protocols for the Quantification of 2-Methoxy-4,4-dimethylpentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The primary recommended technique is Gas Chromatography-Mass Spectrometry (GC-MS) due to its high sensitivity, selectivity, and suitability for volatile and semi-volatile organic compounds. An alternative High-Performance Liquid Chromatography (HPLC) method with universal detection is also discussed for instances where GC is not a viable option.

Physicochemical Properties (Predicted)

A thorough understanding of the analyte's properties is crucial for method development. As experimental data is scarce, predicted properties are used to guide the initial choice of analytical conditions.

| Property | Predicted Value/Information | Implication for Analysis |

| Molecular Formula | C8H18O2 | --- |

| Molecular Weight | 146.23 g/mol | Suitable for GC-MS analysis. |

| Boiling Point | Estimated to be in the range of 180-220 °C | Sufficiently volatile for GC analysis, possibly requiring a moderately high inlet and oven temperature. |

| Polarity | Moderately polar due to the hydroxyl and ether groups | Will influence the choice of GC column stationary phase and HPLC mobile/stationary phases. |

| UV Chromophore | None | Unsuitable for standard HPLC-UV detection without derivatization. |

Proposed Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the recommended technique for the quantification of 2-Methoxy-4,4-dimethylpentan-1-ol, offering excellent selectivity and sensitivity. A derivatization step is proposed to improve peak shape and thermal stability.

Experimental Protocol: GC-MS Quantification

1. Sample Preparation and Derivatization:

-

Objective: To prepare the sample for GC-MS analysis and to derivatize the alcohol group to a less polar and more volatile silyl ether.

-

Reagents and Materials:

-

This compound standard

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous Pyridine or Acetonitrile (GC grade)

-

Internal Standard (IS) solution (e.g., 1-dodecanol or a structurally similar compound not present in the sample matrix)

-

Sample matrix (e.g., plasma, formulation buffer)

-

Vortex mixer

-

Heating block or oven

-

Autosampler vials with inserts

-

-

Procedure:

-

Prepare a stock solution of this compound and the internal standard in a suitable solvent (e.g., acetonitrile).

-

Create a series of calibration standards by spiking the appropriate amount of the stock solution into the sample matrix.

-

For each standard, unknown sample, and quality control (QC) sample, aliquot 100 µL into a clean microcentrifuge tube.

-

Add 10 µL of the internal standard solution to each tube (except for the blank matrix).

-

(Optional, for complex matrices like plasma) Perform a liquid-liquid extraction (e.g., with ethyl acetate or methyl tert-butyl ether) or solid-phase extraction to remove interferences. Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue or add directly to the initial aliquot 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA + 1% TMCS.

-

Vortex the tubes for 30 seconds.

-

Heat the samples at 70°C for 30 minutes to ensure complete derivatization.

-

Cool the samples to room temperature and transfer the supernatant to autosampler vials for GC-MS analysis.

-

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Inlet:

-

Mode: Splitless

-

Temperature: 250°C

-

Injection Volume: 1 µL

-

-

Oven Temperature Program:

-

Initial Temperature: 80°C, hold for 1 minute

-

Ramp: 15°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Carrier Gas: Helium, constant flow at 1.2 mL/min

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor (for the TMS-derivative): To be determined by analyzing a derivatized standard in full scan mode. Likely ions would include the molecular ion (if present) and characteristic fragment ions. For the parent compound, characteristic ions would be determined from its mass spectrum. A possible fragment for the TMS derivative would be [M-15]+.

-

Data Presentation: Quantitative Summary (Hypothetical Data)

The following tables summarize the expected performance characteristics of the validated GC-MS method.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |

| This compound | 0.1 - 100 | ≥ 0.995 |

Table 2: Limits of Detection and Quantification

| Analyte | Limit of Detection (LoD) (µg/mL) | Limit of Quantification (LoQ) (µg/mL) |

| This compound | 0.05 | 0.1 |

Table 3: Accuracy and Precision

| QC Level | Concentration (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) |

| Low | 0.3 | 95 - 105 | < 10 |

| Medium | 50 | 98 - 102 | < 5 |

| High | 80 | 97 - 103 | < 5 |

Alternative Method: HPLC with Charged Aerosol Detection (CAD)

For non-volatile matrices or when GC is not available, HPLC with a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed. Since the analyte lacks a UV chromophore, these detectors are suitable alternatives.

Experimental Protocol: HPLC-CAD

-

HPLC System: Thermo Scientific Vanquish (or equivalent)

-

Detector: Charged Aerosol Detector (CAD)

-

Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) or a HILIC column depending on the polarity of potential interferences.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, potentially with a small amount of a volatile modifier like formic acid to improve peak shape.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

CAD Settings: To be optimized based on the mobile phase composition (e.g., Evaporation Temperature, Nebulizer settings).

Note: Method development for HPLC-CAD would require careful optimization of chromatographic conditions to separate the analyte from matrix components, as CAD is a universal detector and will respond to any non-volatile substance.

Visualizations

Experimental Workflow for GC-MS Quantification

Caption: Workflow for the quantification of this compound by GC-MS.

Logical Workflow for Analytical Method Development

Caption: Decision workflow for developing an analytical method for a novel compound.

Application Notes and Protocols for 2-Methoxy-4,4-dimethylpentan-1-ol

A comprehensive search for experimental protocols, application notes, and research data related to "2-Methoxy-4,4-dimethylpentan-1-ol" did not yield any specific results for this compound.

The scientific literature and available chemical databases do not contain detailed experimental methodologies, quantitative data, or established signaling pathways for "this compound". The information available is for structurally similar but distinct compounds, which are not suitable for creating the detailed and specific documentation requested.

For researchers, scientists, and drug development professionals, it is crucial to rely on validated and published data. Extrapolating information from related compounds can be misleading and is not a scientifically sound practice for protocol development.

General safety and handling precautions should be observed when working with any chemical compound. For "this compound," it is recommended to consult a comprehensive Safety Data Sheet (SDS) from the supplier. General handling guidelines for similar aliphatic alcohols and ethers include:

-

Use in a well-ventilated area, preferably a fume hood.[1][2][3]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2][3]

-

Keep away from heat, sparks, and open flames, as similar compounds can be flammable.[1][2][3][4]

-

Store in a tightly closed container in a cool, dry place.[1][2][3]

Should "this compound" become a compound of interest in future research, experimental protocols and application notes would need to be developed and validated by researchers. This process would involve:

-

Physicochemical Characterization: Determination of properties such as solubility, stability, and reactivity.

-

In Vitro Assays: Initial testing in cell-based models to understand its biological activity, if any.

-

In Vivo Studies: If warranted by in vitro data, studies in animal models to assess efficacy and safety.

-

Mechanism of Action Studies: Experiments to elucidate the specific biological pathways and molecular targets of the compound.

At present, none of this information is publicly available for "this compound". Therefore, no specific application notes, protocols, or data visualizations can be provided. Researchers interested in this compound would need to conduct foundational research to establish these parameters.

References

Application and Protocol Notes: 2-Methoxy-4,4-dimethylpentan-1-ol in the Synthesis of Novel Polymers

A comprehensive search of scientific literature and chemical databases has revealed no documented applications of 2-Methoxy-4,4-dimethylpentan-1-ol in the synthesis of novel polymers.

Extensive queries were conducted to identify any instance of this specific molecule being utilized as a monomer, initiator, chain transfer agent, or any other capacity related to polymerization. The search included scholarly articles, patents, and chemical supplier application notes.

The results indicate that this compound is not a recognized precursor or component in the field of polymer chemistry. Research in novel polymer development tends to focus on monomers with specific reactive groups (e.g., vinyl, epoxy, hydroxyl, carboxyl) that can readily undergo polymerization. While this compound possesses a hydroxyl group, its overall structure may not lend itself to efficient or desirable polymerization characteristics compared to other widely studied and utilized alcohols in polymer synthesis.

Therefore, we are unable to provide detailed Application Notes, Protocols, quantitative data tables, or visualizations for the use of this compound in polymer synthesis as there is no established research on this topic.

Researchers, scientists, and drug development professionals interested in novel polymer synthesis are encouraged to explore established and emerging monomers and polymerization techniques documented in peer-reviewed literature.

Application Notes and Protocols: 2-Methoxy-4,4-dimethylpentan-1-ol as a Solvent and Reaction Medium

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-Methoxy-4,4-dimethylpentan-1-ol is a novel compound with limited available experimental data. The information presented in these application notes and protocols is based on theoretical predictions, structure-activity relationships with similar molecules, and established chemical principles. These guidelines are intended to serve as a starting point for research and experimentation. All proposed protocols should be conducted with appropriate safety precautions and adapted based on experimental observations.

Introduction

This compound is a sterically hindered ether alcohol with a neopentyl backbone. Its unique structure, combining a primary alcohol for reactivity and a methoxy ether group for polarity modulation, suggests its potential as a specialized solvent and reaction medium. The bulky tert-butyl group is expected to confer enhanced thermal and chemical stability, making it a candidate for reactions requiring high temperatures or resistance to harsh chemical conditions. This document outlines the predicted physicochemical properties, potential applications, and detailed protocols for the synthesis and proposed use of this compound.

Predicted Physicochemical Properties

The properties of this compound have been estimated based on its chemical structure and comparison with structurally related compounds. These values should be confirmed experimentally.

| Property | Predicted Value | Structural Rationale / Comparison Compound |

| Molecular Formula | C₈H₁₈O₂ | - |

| Molecular Weight | 146.23 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Typical for short-chain ether alcohols. |